molecular formula C6H9N7 B13644243 2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

Cat. No.: B13644243
M. Wt: 179.18 g/mol
InChI Key: NPBWGSNAAHJOGA-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine is a bicyclic heterocyclic compound featuring two 1,2,4-triazole rings connected at their 3- and 3'-positions. Each triazole ring is substituted with methyl groups at the 2' and 5' positions, respectively (Figure 1). The compound is of interest in materials science and medicinal chemistry due to the versatility of triazole moieties in forming stable frameworks and interacting with biological targets .

Figure 1. Structure of this compound.

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

5-(2,5-dimethyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9N7/c1-3-8-5(13(2)12-3)4-9-6(7)11-10-4/h1-2H3,(H3,7,9,10,11)

InChI Key

NPBWGSNAAHJOGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=NC(=NN2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of dimethyl sulfate with appropriate triazole precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.

Scientific Research Applications

2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Substituent Effects

  • This contrasts with nitro- or tetrazole-substituted analogs (e.g., ATNT, ATDNP), where electron-withdrawing groups increase density and detonation performance but reduce thermal stability .
  • 1H,1'H-[3,3'-Bi(1,2,4-triazole)]-5,5'-diamine (): Lacks methyl groups, resulting in a planar, hydrogen-bond-rich structure. This compound exhibits higher sensitivity to external stimuli compared to the dimethyl derivative due to weaker intermolecular interactions .
  • 3,5-Dimethyl-1,2,4-triazol-4-amine (): A monocyclic analog with simpler synthesis but reduced thermal stability (Td ~250°C) compared to the bicyclic dimethyl compound .

Bicyclic vs. Tricyclic Frameworks

  • ATNT and ATDNP (): Tricyclic structures with nitro and tetrazole substituents exhibit exceptional thermal stability (Td = 361.1°C and 317.0°C, respectively) and insensitivity (IS >60 J). Their planar configurations, stabilized by intramolecular hydrogen bonds, contrast with the dimethyl derivative’s less rigid bicyclic framework .

Thermal and Energetic Properties

Table 1. Comparative Properties of Triazole Derivatives

Compound Molecular Weight (g/mol) Decomposition Temp. (°C) Impact Sensitivity (IS, J) Detonation Velocity (m/s)
2',5'-Dimethyl derivative* ~220† ~300 (estimated) >40 (predicted) N/A
ATNT () 264.0 361.1 >60 9409
ATDNP () 317.0 317.0 >60 8900
3,5-Dimethyl-1,2,4-triazol-4-amine () 112.1 ~250 25 N/A

*Predicted values based on structural analogs; †Calculated from molecular formula C₆H₁₀N₈.

  • Thermal Stability : The dimethyl derivative’s estimated Td (~300°C) is lower than ATNT’s 361.1°C due to the absence of hydrogen-bond-stabilized tricyclic frameworks .
  • Sensitivity : Methyl groups likely reduce sensitivity compared to nitro derivatives, aligning with the trend observed in 3,5-dimethyl-1,2,4-triazol-4-amine (IS = 25 J) versus azido-nitro analogs (IS = 2.5–40 J) .

Biological Activity

2',5'-Dimethyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves various methods that focus on creating the triazole framework. Common approaches include:

  • Cyclization Reactions : Utilizing hydrazines and suitable carbonyl compounds under acidic or basic conditions.
  • Copper-Catalyzed Reactions : Copper(I) catalysis has been employed in the formation of triazoles from azides and alkynes in a reaction known as click chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines. The following table summarizes findings related to anticancer activity:

CompoundCell LineIC50 (µg/mL)Activity Level
2',5'-Dimethyl TriazoleHepG213.004High
Other Triazole DerivativesHepG228.399Moderate

The compound demonstrated significant anti-proliferative effects against HepG2 liver cancer cells, indicating its potential as an anticancer agent .

Antifungal Activity

The 1,2,4-triazole core is well-known for antifungal properties. Studies have shown that derivatives exhibit broad-spectrum antifungal activity. The mechanism often involves inhibiting ergosterol biosynthesis in fungal cell membranes. The following table presents data on antifungal efficacy:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
2',5'-Dimethyl TriazoleCandida albicans0.5 µg/mL
Other Triazole DerivativesAspergillus niger1.0 µg/mL

These results underscore the potential of triazole derivatives as effective antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazoles is crucial for optimizing their biological activity. The presence of electron-donating groups (like methyl) at specific positions on the aromatic ring significantly enhances anticancer activity. Conversely, electron-withdrawing groups tend to reduce efficacy. For example:

  • Electron-donating groups : Increase activity.
  • Electron-withdrawing groups : Decrease activity.

This relationship suggests that careful modification of substituents can lead to more potent derivatives .

Case Studies

Several case studies have investigated the biological effects of triazole derivatives:

  • Anticancer Study : A study involving a series of N-substituted triazoles showed varying degrees of cytotoxicity against HepG2 cells with some compounds exhibiting IC50 values below 20 µg/mL.
  • Antifungal Evaluation : Another research project tested various triazole derivatives against clinical isolates of Candida species and found that certain modifications led to significant reductions in MIC values.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2',5'-Dimethyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine, and how do reaction conditions influence yield?

  • Methodology : Begin with nucleophilic substitution reactions using alkyl halides (e.g., methyl iodide) and triazole thiols under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis (80–120°C, 15–30 min) can enhance efficiency and yield compared to conventional heating . Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or NMR. Optimize molar ratios (1:1.2 for triazole:alkylating agent) to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm substituent positions and amine proton environments. For tautomeric ambiguity (e.g., triazole ring proton shifts), employ variable-temperature NMR or X-ray crystallography to resolve structural discrepancies . Cross-validate with IR spectroscopy (N-H stretching at 3200–3400 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. How can researchers assess the biological activity of this compound in antimicrobial studies?

  • Methodology : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use broth microdilution methods (concentration range: 1–256 µg/mL) and compare with positive controls (e.g., ampicillin). For mechanism insights, perform molecular docking against microbial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Advanced Research Questions

Q. How does annular tautomerism in the triazole rings affect crystallographic and spectroscopic data interpretation?

  • Methodology : Analyze single-crystal X-ray diffraction data to identify dominant tautomers (e.g., 3-phenyl vs. 5-phenyl-1,2,4-triazol-amine). Use Hirshfeld surface analysis to quantify hydrogen-bonding interactions (N–H⋯N) stabilizing specific tautomers . For dynamic tautomerism, apply DFT calculations (B3LYP/6-311G(d,p)) to compare relative stabilities and transition states .

Q. What computational strategies are effective for predicting reactivity and optimizing substituent positions?

  • Methodology : Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to identify reactive sites. Use molecular electrostatic potential (MEP) maps to predict nucleophilic/electrophilic regions . For substituent effects, run QSAR models with descriptors like Hammett constants (σ) and partition coefficients (logP) . Validate predictions via synthetic trials (e.g., halogenation at predicted reactive sites).

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodology : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate environmental variability. Use metabolomics (LC-MS) to detect compound degradation or metabolite interference. Cross-reference with structural analogs (e.g., 5-(4-chlorophenyl)triazole derivatives) to isolate substituent-specific effects . Apply meta-analysis tools (e.g., RevMan) to statistically aggregate published data.

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Methodology : Replace toxic solvents (DMF, DCM) with ethanol/water mixtures under microwave irradiation (70°C, 20 min). Employ biocatalysts (e.g., lipases) for regioselective alkylation . Monitor reaction progress via in-situ FTIR to reduce waste. Use life-cycle assessment (LCA) software (e.g., SimaPro) to quantify environmental impact reductions .

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